molecular formula C15H17N3OS2 B11709311 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-cyclohexylideneacetohydrazide

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-cyclohexylideneacetohydrazide

Cat. No.: B11709311
M. Wt: 319.4 g/mol
InChI Key: ZWVXVKLOBLITPU-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-cyclohexylideneacetohydrazide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound has shown promise in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-cyclohexylideneacetohydrazide typically involves the reaction of 2-mercaptobenzothiazole with cyclohexylideneacetohydrazide under specific reaction conditions. One common method involves the use of ethanol as a solvent and a piperidine catalyst to facilitate the reaction . The reaction is carried out at room temperature and yields the desired compound in high to excellent yields . Industrial production methods may involve scaling up this reaction using similar conditions but with optimized parameters to ensure consistency and efficiency.

Chemical Reactions Analysis

2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-cyclohexylideneacetohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-cyclohexylideneacetohydrazide involves its interaction with specific molecular targets in the central nervous system. It has been shown to bind to GABA (A) receptors, which play a crucial role in inhibitory neurotransmission . By modulating these receptors, the compound can exert anticonvulsant effects, reducing the likelihood of seizure occurrence. Additionally, its interaction with other molecular targets, such as glutamate receptors, may contribute to its overall pharmacological profile .

Comparison with Similar Compounds

Similar compounds to 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-cyclohexylideneacetohydrazide include other benzothiazole derivatives that have been studied for their anticonvulsant and anti-tubercular activities. For instance, 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-phenylacetamide is another compound that has shown potential in anticonvulsant drug development. The uniqueness of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-cyclohexylideneacetohydrazide lies in its specific structural features and its ability to interact with multiple molecular targets, making it a versatile candidate for further research and development.

Properties

Molecular Formula

C15H17N3OS2

Molecular Weight

319.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(cyclohexylideneamino)acetamide

InChI

InChI=1S/C15H17N3OS2/c19-14(18-17-11-6-2-1-3-7-11)10-20-15-16-12-8-4-5-9-13(12)21-15/h4-5,8-9H,1-3,6-7,10H2,(H,18,19)

InChI Key

ZWVXVKLOBLITPU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NNC(=O)CSC2=NC3=CC=CC=C3S2)CC1

Origin of Product

United States

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